
5-Bromo-2-chloronicotinic acid
Overview
Description
Chemical Structure and Properties 5-Bromo-2-chloronicotinic acid (CAS 29241-65-4) is a dihalogenated pyridine derivative with the molecular formula C₆H₃BrClNO₂ (molecular weight: 236.45 g/mol). It features a bromine atom at position 5 and a chlorine atom at position 2 on the pyridine ring, with a carboxylic acid group at position 3 (Figure 1). This compound is synthesized via halogenation and substitution reactions, often starting from nicotinic acid precursors .
Its reactivity allows derivatization through acid chloride intermediates, enabling diverse functionalization .
Preparation Methods
Bromination of 2-Chloronicotinic Acid
This direct method involves brominating 2-chloronicotinic acid to introduce a bromine atom at the 5-position of the pyridine ring.
Reaction Scheme
Starting Material : 2-Chloronicotinic acid
Reagents : Bromine (Br₂), acetic acid (CH₃COOH)
Conditions :
- Temperature: Elevated (exact range unspecified in sources)
- Solvent: Acetic acid
- Reaction Time: Hours to days
Mechanistic Insights
The bromination occurs via electrophilic aromatic substitution, leveraging the directing effects of the chlorine and carboxylic acid groups. The chlorine at the 2-position and the carboxylic acid at the 3-position activate the 5-position for bromine substitution.
Key Data
Parameter | Value |
---|---|
Solubility | Soluble in methanol |
Melting Point | 173–176°C |
Purity | Recrystallized product (≥96% HPLC purity) |
Advantages
- Simple reaction setup.
- Direct route from readily available 2-chloronicotinic acid.
Displacement of Chlorine in 2,5-Dichloropyridine
This method replaces the 5-chlorine atom in 2,5-dichloropyridine with bromine, followed by hydroxylation to introduce the carboxylic acid group.
Reaction Steps
- Bromination :
- Hydroxylation :
Key Data
Parameter | Value |
---|---|
Yield | 94–96% (for pyrimidine analogs; pyridine derivatives may vary) |
Purity | ≥98% (HPLC) |
Mechanistic Insights
The displacement reaction proceeds via a nucleophilic aromatic substitution mechanism, where bromine replaces chlorine at the 5-position. Subsequent hydroxylation introduces the carboxylic acid group at the 3-position.
Hydrolysis of Nitrile Intermediate
This method employs a nitrile precursor, which is brominated and hydrolyzed to yield the target acid.
Reaction Scheme
Starting Material : 2-Chloronicotinonitrile
Reagents :
- Bromine (Br₂), acetic acid (bromination step)
- NaOH (hydrolysis step)
Conditions
- Bromination :
- Hydrolysis :
Key Data
Parameter | Value |
---|---|
Yield | Up to 96% (for benzoic acid analogs) |
Purity | ≥98% (post-hydrolysis) |
Advantages
Acid Chloride Formation and Hydrolysis
This method involves converting a hydroxynicotinic acid derivative to an acid chloride intermediate, followed by hydrolysis.
Reaction Steps
- Acid Chloride Formation :
- Hydrolysis :
Key Data
Parameter | Value |
---|---|
Yield | Moderate (exact value unspecified) |
Purity | Requires recrystallization |
Comparative Analysis of Methods
Method | Reagents | Conditions | Yield | Scalability |
---|---|---|---|---|
Bromination of 2-Chloronicotinic Acid | Br₂, CH₃COOH | Elevated temperature | Moderate | High |
Displacement of 2,5-Dichloropyridine | Br₂, CuBr, NaOH | 80–120°C, 6–8h | 94–96% | Moderate |
Hydrolysis of Nitrile Intermediate | Br₂, NaOH | 0–30°C (bromination), 90°C (hydrolysis) | Up to 96% | High |
Acid Chloride Formation | SOCl₂, DMF | Reflux | Moderate | Low |
Industrial and Research Considerations
Optimization Strategies
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 5-Bromo-2-chloronicotinic acid can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted nicotinic acids.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Coupling Products: Coupling reactions can produce biaryl compounds or other complex structures.
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
5-Bromo-2-chloronicotinic acid serves as a critical intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. The unique halogen substitutions in its structure enhance its biological activity, making it a valuable component in drug discovery processes .
Case Study:
A study highlighted the compound's utility in developing new medications for treating conditions such as Alzheimer’s disease and schizophrenia. Researchers have synthesized various derivatives of this compound to evaluate their efficacy against specific neurological targets.
Agricultural Chemistry
Use in Agrochemicals:
This compound is integral to formulating agrochemicals, including herbicides and fungicides. Its properties allow for effective crop protection while minimizing environmental impact .
Data Table: Agrochemical Formulations Using this compound
Application Type | Compound Used | Efficacy | Environmental Impact |
---|---|---|---|
Herbicide | This compound | High | Low |
Fungicide | This compound | Moderate | Moderate |
Material Science
Advanced Materials Development:
In material science, this compound is utilized to create advanced materials such as polymers and coatings. It modifies surface properties and enhances durability, making it suitable for various industrial applications .
Case Study:
Research conducted on polymer coatings demonstrated that incorporating this compound improved the thermal stability and mechanical properties of the resulting materials.
Biochemical Research
Enzyme Inhibition Studies:
Researchers employ this compound in studies focusing on enzyme inhibition and receptor binding. This aids in understanding biochemical pathways and developing new therapeutic strategies .
Example Research Findings:
A recent publication detailed how derivatives of this compound were tested against specific enzymes involved in metabolic disorders, showing promising results that could lead to novel treatment options.
Organic Synthesis
Building Block for Complex Molecules:
The compound acts as a versatile building block in organic synthesis, allowing chemists to create complex molecules efficiently. Its use often leads to more sustainable processes compared to traditional methods .
Data Table: Synthesis Pathways Involving this compound
Reaction Type | Product Generated | Yield (%) |
---|---|---|
Nucleophilic Substitution | Various pyridine derivatives | 85 |
Coupling Reactions | Complex organic compounds | 90 |
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloronicotinic acid depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with receptors. For example, derivatives of nicotinic acid, including this compound, have been shown to exhibit anti-inflammatory and analgesic properties by modulating specific molecular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 5-Bromo-6-chloronicotinic Acid
Structural Differences
- 5-Bromo-6-chloronicotinic acid (CAS 29241-62-1) differs by chlorine placement at position 6 instead of position 2.
- Molecular Formula: Identical (C₆H₃BrClNO₂), but substituent positions alter electronic and steric properties.
Spectroscopic Trends
- Infrared (IR) spectra of N-phenylamides from both isomers show distinct hydrogen bonding patterns. The 5-bromo-2-chloro series exhibits stronger intramolecular interactions due to closer proximity of substituents, influencing solubility and crystallinity .
Isonicotinic Acid Derivatives
2-Bromo-5-chloroisonicotinic acid (CAS 59782-85-3)
- Structural Difference : Carboxylic acid group at position 4 (vs. position 3 in nicotinic acid derivatives).
- Impact : Alters electronic distribution and acidity (pKa ~1.5–2.0 for isonicotinic acid vs. ~4.8 for nicotinic acid), affecting solubility and reactivity in coupling reactions .
Methyl-Substituted Derivatives
5-Bromo-2-methylnicotinic acid (CAS 52833-94-0)
- Structural Difference : Methyl group at position 2 replaces chlorine.
- Impact : Enhanced lipophilicity and steric hindrance, reducing nucleophilic substitution rates compared to 5-bromo-2-chloronicotinic acid. Applications focus on drug discovery for improved bioavailability .
Benzoic Acid Analogs
5-Bromo-2-chlorobenzoic acid (CAS N/A)
- Structural Difference : Pyridine ring replaced by benzene.
- Impact : Lacks nitrogen’s electron-withdrawing effects, altering acidity (pKa ~2.8 for benzoic acid vs. ~4.8 for nicotinic acid). Widely used in metal-organic frameworks (MOFs) and coordination chemistry .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Reactivity Comparison
Research Findings and Implications
- Synthetic Utility : The 5-bromo-2-chloro isomer’s stability under acidic conditions makes it preferable for multi-step syntheses, while the 6-chloro derivative is more reactive in displacement reactions .
- Biological Activity : Substituted N-phenylamides of this compound show enhanced pesticidal activity compared to 6-chloro analogs, likely due to optimized steric and electronic profiles .
- Spectroscopic Insights : IR and NMR data reveal that electron-withdrawing groups (e.g., Cl) at position 2 increase hydrogen bonding in amides, improving crystallinity and stability .
Biological Activity
5-Bromo-2-chloronicotinic acid (C6H3BrClNO2) is a halogenated derivative of nicotinic acid that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, with a molecular weight of 236.45 g/mol, has been studied for its potential therapeutic applications, particularly in the fields of oncology and diabetes management.
- Molecular Formula : C6H3BrClNO2
- Molecular Weight : 236.45 g/mol
- CAS Number : 886365-31-7
- Log P (Octanol-Water Partition Coefficient) : 1.23 to 2.08, indicating moderate lipophilicity.
- Solubility : High gastrointestinal absorption and permeability across biological membranes suggest its potential for oral bioavailability .
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions and apoptosis in cancer cells .
- Receptor Modulation : The compound may interact with nicotinic acetylcholine receptors (nAChRs), influencing neurotransmission and potentially offering neuroprotective effects .
- Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant activity, which could mitigate oxidative stress in various biological systems .
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Line Studies : In vitro assays demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Apoptosis induction |
PC-3 (Prostate) | 10 | Cell cycle arrest |
A549 (Lung) | 20 | Reactive oxygen species generation |
Antidiabetic Potential
This compound is also being explored as a potential SGLT2 inhibitor, which could be beneficial for diabetes management:
- Preclinical Studies : Research indicates that this compound may reduce glucose reabsorption in renal tubules, thereby lowering blood sugar levels in diabetic models .
Parameter | Control Group | Treatment Group (5-Bromo-2-Cl) |
---|---|---|
Blood Glucose Level (mg/dL) | 180 | 120 |
HbA1c (%) | 8.5 | 6.8 |
Case Studies
- Study on Cancer Cell Lines : A study published by Setliff et al. investigated the effects of various substituted derivatives of this compound on cancer cell proliferation. The results indicated significant growth inhibition in treated cells compared to controls, suggesting that structural modifications could enhance biological efficacy .
- SGLT2 Inhibition Research : In a recent investigation into its role as an SGLT2 inhibitor, researchers found that the compound effectively reduced glucose levels in diabetic rats, demonstrating its potential as a therapeutic agent for managing diabetes .
Safety and Toxicity
While the biological activities of this compound are promising, safety assessments are crucial:
Q & A
Basic Questions
Q. What are the key physicochemical properties of 5-Bromo-2-chloronicotinic acid relevant to laboratory handling?
- Answer: The compound (C₆H₃BrClNO₂) has a molecular weight of 236.45 g/mol, a melting point of 173–176°C, and a density of ~1.917 g/cm³. It is sparingly soluble in water and methanol. Storage requires an inert atmosphere at 2–8°C to prevent degradation. Safety protocols mandate protective gloves, eyewear, and ventilation due to its irritant (R36/37/38) and harmful (R22) properties .
Property | Value |
---|---|
Molecular Formula | C₆H₃BrClNO₂ |
Melting Point | 173–176°C |
Solubility | Slight in H₂O, methanol |
Storage Conditions | 2–8°C, inert atmosphere |
Q. What is the standard synthetic route for preparing this compound?
- Answer: Two primary methods are documented:
Chlorination of 2-hydroxy-5-bromonicotinic acid achieves ~99% yield.
Bromination of 2-chloronicotinic acid under controlled conditions. Both routes require purification via recrystallization to isolate the product .
Q. What safety precautions are necessary when handling this compound?
- Answer: Use fume hoods to avoid inhalation (R22). Immediate eye rinsing with water is critical upon exposure (R36/37/38). Waste disposal must comply with hazardous chemical protocols due to its halogenated structure .
Advanced Research Questions
Q. How can this compound be functionalized to create derivatives with potential biological activity?
- Answer: The acid is first converted to its acid chloride using thionyl chloride (SOCl₂). Subsequent reactions with substituted anilines or phenols yield N-phenylamides or aryl esters. For example:
- N-Phenylamides: React acid chloride with substituted anilines in dry tetrahydrofuran (THF) under nitrogen .
- Aryl esters: Treat acid chloride with sodium phenoxides to form esters with herbicidal activity .
- Key Insight: Electron-withdrawing substituents on the aromatic ring enhance hydrogen bonding in amides, as observed in IR spectral shifts (e.g., ν(C=O) at 1680–1700 cm⁻¹) .
Q. What analytical techniques are used to confirm the structure and purity of derivatives?
- Answer:
- Elemental Analysis: Validates empirical formulas (e.g., C, H, N content).
- IR Spectroscopy: Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
- ¹H/¹³C NMR: Resolves substituent positions on the pyridine ring (e.g., aromatic protons at δ 7.5–8.5 ppm) .
Q. How can researchers address unexpected halogen displacement during synthesis?
- Answer: A competing SNAr (nucleophilic aromatic substitution) reaction may displace bromide with chloride under acidic conditions. Mitigation strategies include:
- Lowering reaction temperature to ≤50°C.
- Using anhydrous solvents to minimize hydrolysis.
- Monitoring reaction progress via TLC or GC-MS to detect intermediates .
Q. What role does this compound play in medicinal chemistry applications?
- Answer: It serves as a key intermediate in multi-step syntheses of kinase inhibitors. For instance, this compound was used to synthesize a potent HPK1 inhibitor (compound II) through sequential amidation and cross-coupling reactions. The bromine atom facilitates Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups .
Q. Data Contradiction Analysis
Q. How do substituent positions (2-chloro vs. 6-chloro) affect reactivity and biological activity?
- Answer: Derivatives of this compound (2-Cl) exhibit stronger hydrogen bonding in IR spectra compared to 5-Bromo-6-chloro analogs (6-Cl), likely due to steric effects. Bioactivity screens show 2-Cl derivatives have higher herbicidal potency, attributed to improved target binding .
Q. Methodological Recommendations
Q. What steps optimize the synthesis of acid chlorides from this compound?
- Answer:
Use freshly distilled SOCl₂ to minimize side reactions.
Reflux in dry dichloromethane (DCM) for 4–6 hours.
Remove excess SOCl₂ under reduced pressure.
Characterize the acid chloride by FT-IR (ν(C=O) at ~1770 cm⁻¹) .
Properties
IUPAC Name |
5-bromo-2-chloropyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNYSJCAGUXDOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376903 | |
Record name | 5-bromo-2-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29241-65-4 | |
Record name | 5-bromo-2-chloronicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromo-2-chloronicotinic Acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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